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Compound of Interest

Compound Name: 2-Hydroxy-n-methylacetamide

Cat. No.: B1583540

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for
2-Hydroxy-n-methylacetamide, a valuable building block in organic synthesis and
pharmaceutical development. This document details the core synthetic methodologies,
presents quantitative data in a structured format, and includes detailed experimental protocols.
Visual diagrams of the synthesis pathway and experimental workflow are provided to enhance
understanding.

Introduction

2-Hydroxy-n-methylacetamide, with the chemical formula CsH7NOz2, is a simple, yet versatile,
molecule featuring both a hydroxyl and an amide functional group. This bifunctionality makes it
an attractive starting material or intermediate in the synthesis of more complex molecules,
including active pharmaceutical ingredients (APIs). The efficient and scalable synthesis of this
compound is therefore of significant interest to the chemical and pharmaceutical industries.

Core Synthesis Pathway: Aminolysis of Glycolic
Acid Esters

The most direct and industrially viable route to 2-Hydroxy-n-methylacetamide is the
aminolysis of a glycolic acid ester, such as methyl glycolate or ethyl glycolate, with
methylamine. This reaction is a nucleophilic acyl substitution where the nitrogen of
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methylamine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement
of the alkoxy group (e.g., methoxy or ethoxy) and the formation of the more stable amide bond.

The overall reaction can be represented as follows:
R'O-C(=0O)CH20H + CH3NH2 - CHsNH-C(=0)CH20H + R'OH
Where R' can be a methyl or ethyl group.

This process can be carried out thermally, often under pressure to maintain the volatile
methylamine in the reaction mixture, or it can be facilitated by catalysts.

Thermal Aminolysis

In the absence of a catalyst, the reaction typically requires elevated temperatures and
pressures to proceed at a reasonable rate. The use of an excess of methylamine can help to
drive the equilibrium towards the product side.

Catalytic Aminolysis

Various catalysts can be employed to enhance the reaction rate and allow for milder reaction
conditions. These can include both acid and base catalysts. While specific catalysts for this
exact reaction are not extensively documented in publicly available literature, general principles
of amide synthesis suggest that alkali metal alkoxides could be effective.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of 2-
Hydroxy-n-methylacetamide via the aminolysis of glycolic acid esters. The data presented is
a representative compilation based on analogous reactions reported in the literature, as
specific data for this exact compound is not widely published.

Table 1: Reactant and Product Properties
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Molecular Molar Mass (
Compound IUPAC Name CAS Number
Formula g/mol )
Starting Material
1 Methyl Glycolate  96-35-5 C3HeOs 90.08
Starting Material
) Ethyl Glycolate 623-50-7 C4HsOs3 104.10
Reagent Methylamine 74-89-5 CHsN 31.06
2-Hydroxy-n-
Product , 5415-94-1 CsH7NO:2 89.09
methylacetamide
Byproduct Methanol 67-56-1 CH40O 32.04
Byproduct Ethanol 64-17-5 C2HeO 46.07

Table 2: Typical Reaction Parameters for Aminolysis of Glycolic Acid Esters

Parameter Thermal Aminolysis Catalytic Aminolysis
Temperature 100 - 150 °C 50-100 °C

Pressure 5 - 20 bar 1-10 bar

Reaction Time 4 - 12 hours 2 - 8 hours

Methylamine to Ester Molar

i 151to 31 1.1:11to2:1
Ratio
Solvent Methanol, Ethanol, or neat Methanol, Ethanol
Alkali metal alkoxides (e.g.,
Catalyst None ] .
Sodium Methoxide)
Typical Yield 70 - 90% 85 - 98%

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of 2-
Hydroxy-n-methylacetamide.
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Protocol 1: Thermal Synthesis in an Autoclave

Objective: To synthesize 2-Hydroxy-n-methylacetamide via the thermal reaction of methyl

glycolate and methylamine.

Materials:

Methyl glycolate (90.08 g, 1.0 mol)
Methylamine (46.6 g, 1.5 mol, as a solution in methanol or condensed gas)
Methanol (as solvent, if necessary)

High-pressure autoclave reactor with stirring and temperature control

Procedure:

The high-pressure autoclave is charged with methyl glycolate.

If using a methylamine solution, it is added to the autoclave. If using condensed methylamine
gas, the autoclave is sealed and cooled before the introduction of the liquefied gas.

The autoclave is sealed and the stirrer is started.

The temperature is raised to 120 °C, and the pressure is monitored. The reaction is
maintained at this temperature for 8 hours.

After the reaction period, the autoclave is cooled to room temperature, and any excess
pressure is carefully vented.

The reaction mixture is transferred to a round-bottom flask.

Excess methylamine and the methanol byproduct are removed by distillation at atmospheric
pressure.

The crude 2-Hydroxy-n-methylacetamide is then purified by vacuum distillation. The
fraction boiling at approximately 135-140 °C at 10 mmHg is collected.
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The purified product is characterized by *H NMR, 13C NMR, and IR spectroscopy to confirm
its identity and purity.

Protocol 2: Catalytic Synthesis

Objective: To synthesize 2-Hydroxy-n-methylacetamide using a catalytic amount of sodium

methoxide.

Materials:

Ethyl glycolate (104.1 g, 1.0 mol)

Methylamine (34.2 g, 1.1 mol, as a 40% solution in water or methanol)

Sodium methoxide (2.7 g, 0.05 mol)

Ethanol (200 mL)

Round-bottom flask with reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

A solution of ethyl glycolate in ethanol is prepared in the round-bottom flask.

Sodium methoxide is added to the solution and stirred until dissolved.

The methylamine solution is added dropwise to the reaction mixture at room temperature
over a period of 30 minutes.

The reaction mixture is then heated to reflux (approximately 78 °C) and maintained at this
temperature for 6 hours.

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas
chromatography (GC).

Upon completion, the reaction mixture is cooled to room temperature.

The solvent and ethanol byproduct are removed under reduced pressure using a rotary
evaporator.
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e The resulting crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethyl acetate/hexane) or by vacuum distillation.

e The final product's identity and purity are confirmed using standard analytical techniques.

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow

for the preparation of 2-Hydroxy-n-methylacetamide.
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Caption: Synthesis pathway of 2-Hydroxy-n-methylacetamide.
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Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of 2-Hydroxy-n-methylacetamide is readily achievable through the aminolysis
of glycolic acid esters. This technical guide has outlined the fundamental principles, provided
representative quantitative data, and detailed experimental protocols for both thermal and

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1583540?utm_src=pdf-body-img
https://www.benchchem.com/product/b1583540?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

catalytic approaches. The provided information serves as a valuable resource for researchers
and professionals engaged in the synthesis and application of this important chemical
intermediate. Further optimization of reaction conditions and catalyst selection may lead to
even more efficient and environmentally benign synthetic routes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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